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molecular formula C14H19BrN4O B8216866 1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide CAS No. 5520-62-7

1-(2-Oxo-2-phenylethyl)-1,3,5,7-tetraazatricyclo[3.3.1.1~3,7~]decan-1-ium bromide

Cat. No. B8216866
M. Wt: 339.23 g/mol
InChI Key: NGJJCCOIYXTGHI-UHFFFAOYSA-M
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Patent
US08697685B2

Procedure details

2-Bromo-1-phenylethanone (2.0 g, 10.05 mmol) was added to a solution of hexamethylenetetramine (1.409 g, 10.05 mmol) in CHCl3 (60 mL), and the resulting mixture was heated at 50° C. for 1 hour. The mixture was cooled to room temperature and the white precipitate was collected by filtration, washed with CHCl3, and dried under vacuo to afford the title compound (3.3 g) as a white solid. LC-MS (ES) m/z=259 [M+H]+.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.409 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)=[O:4].[CH2:11]1[N:16]2[CH2:17][N:18]3[CH2:20][N:14]([CH2:15]2)[CH2:13][N:12]1[CH2:19]3>C(Cl)(Cl)Cl>[Br-:1].[O:4]=[C:3]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)[CH2:2][N+:12]12[CH2:13][N:14]3[CH2:20][N:18]([CH2:17][N:16]([CH2:15]3)[CH2:11]1)[CH2:19]2 |f:3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC(=O)C1=CC=CC=C1
Name
Quantity
1.409 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
60 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the white precipitate was collected by filtration
WASH
Type
WASH
Details
washed with CHCl3
CUSTOM
Type
CUSTOM
Details
dried under vacuo

Outcomes

Product
Name
Type
product
Smiles
[Br-].O=C(C[N+]12CN3CN(CN(C1)C3)C2)C2=CC=CC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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